Pulchellidin

Overview

Description

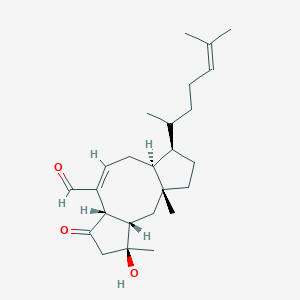

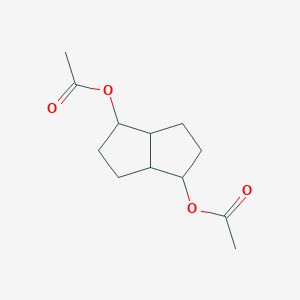

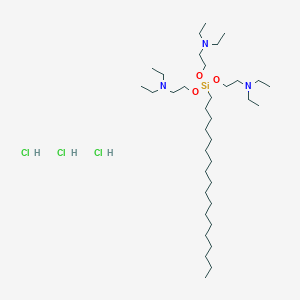

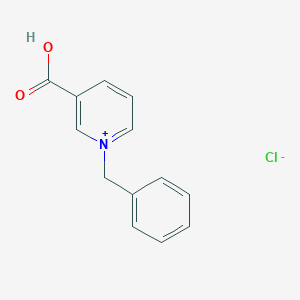

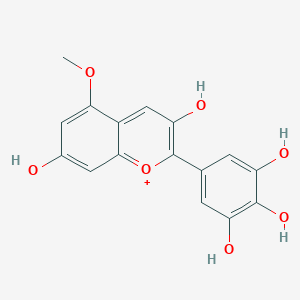

Pulchellidin is an O-methylated anthocyanidin . It is a blue-red plant pigment and can be found in Plumbago pulchella .

Molecular Structure Analysis

The IUPAC name for Pulchellidin is 3,3′,4′,5′,7-Pentahydroxy-5-methoxyflavylium . Its systematic IUPAC name is 3,7-Dihydroxy-5-methoxy-2-(3,4,5-trihydroxyphenyl)-1λ4-benzopyran-1-ylium .Physical And Chemical Properties Analysis

Pulchellidin has a chemical formula of C16H13O7 . Its molar mass is 317.27 g/mol .Scientific Research Applications

Sesquiterpene Lactones in Gaillardia pulchella

A study on Gaillardia pulchella, a Japanese cultivar, identified the presence of sesquiterpene lactones, including pulchellin and neopulchellin. This research suggests a biogenetic scheme for these compounds, highlighting their biochemical significance (Inayama, Kawamata, & Yanagita, 1973).

Toxic Properties of Pulchellin

Pulchellin, a type 2 ribosome-inactivating protein from Abrus pulchellus, has been studied for its structural and biological aspects. Research focused on obtaining active and homogeneous pulchellin for deeper analysis of its functional and toxic properties (Silva et al., 2005).

Immunological Response to Pulchellin in Cancer Treatment

A study on the immunological response of mice with LM3 breast tumors treated with pulchellin showed significant immune system activation. This suggests pulchellin's potential as an adjuvant in breast cancer treatment (de Matos et al., 2012).

Proanthocyanidins as Tyrosinase Inhibitors

Research on Rhododendron pulchrum leaves revealed that proanthocyanidins extracted from the leaves serve as efficient inhibitors of tyrosinase, an enzyme relevant in pigment formation. This has implications for developing novel tyrosinase inhibitors (Chai et al., 2015).

Pulcherrimin Production and Applications

A study identified and optimized the production of pulcherrimin, a potential biocontrol agent, from Bacillus licheniformis. The research suggests applications in agricultural, medical, and food areas due to its antimicrobial properties (Li et al., 2017).

Engineering Pulchellin for Immunotoxin Development

Recent research focused on reducing the immunogenicity of pulchellin A-chain through computational protein engineering, aiming to develop less immunogenic immunotoxins for therapeutic applications (Maleki et al., 2023).

Pulchrin A in Ovarian Cancer Cell Apoptosis

Pulchrin A, isolated from Enicosanthellum pulchrum, has been studied for its ability to induce apoptosis in ovarian cancer cells. The compound's activation of intrinsic pathways suggests potential in developing new treatments for human ovarian cancer (Nordin et al., 2016).

properties

IUPAC Name |

5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQABVHSHQZHD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pulchellidin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?

A1: Unlike most naturally occurring anthocyanins, Pulchellidin possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.